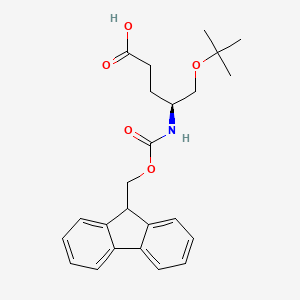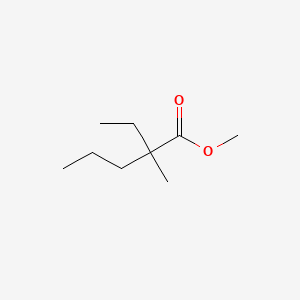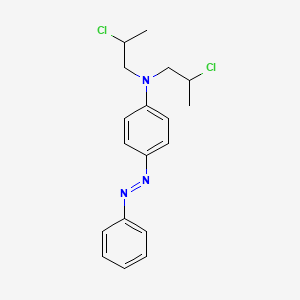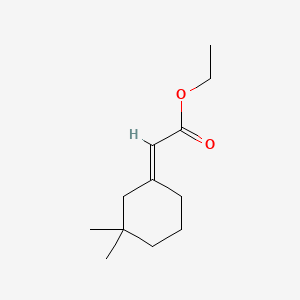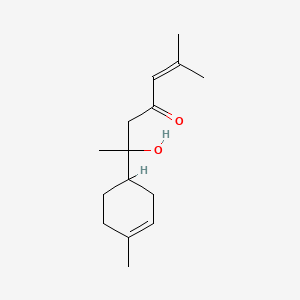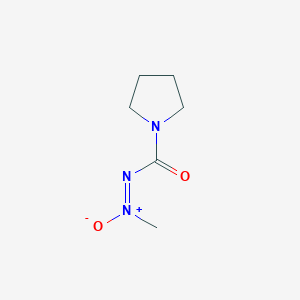
(E)-methyl-oxido-(pyrrolidine-1-carbonylimino)azanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-methyl-oxido-(pyrrolidine-1-carbonylimino)azanium is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for the formation of the pyrrolidine ring with high stereochemical diversity . The reaction conditions often involve the use of metal catalysts such as cobalt or nickel to achieve regio- and enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-methyl-oxido-(pyrrolidine-1-carbonylimino)azanium can undergo various chemical reactions, including:
Oxidation: The oxido group can participate in oxidation reactions, leading to the formation of different oxidized products.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.
Substitution: The pyrrolidine ring can undergo substitution reactions, where different substituents can be introduced at various positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted pyrrolidine compounds.
Aplicaciones Científicas De Investigación
(E)-methyl-oxido-(pyrrolidine-1-carbonylimino)azanium has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential bioactivity, it can be explored for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-methyl-oxido-(pyrrolidine-1-carbonylimino)azanium involves its interaction with molecular targets such as enzymes or receptors. The oxido and carbonylimino groups can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The pyrrolidine ring’s stereochemistry also plays a crucial role in determining the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simpler compound with a similar ring structure but lacking the oxido and carbonylimino groups.
Proline: An amino acid with a pyrrolidine ring, commonly found in proteins.
Pyrrolizine: A bicyclic compound containing a fused pyrrolidine ring.
Uniqueness
(E)-methyl-oxido-(pyrrolidine-1-carbonylimino)azanium is unique due to the presence of the oxido and carbonylimino groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wider range of reactions and interactions compared to simpler pyrrolidine derivatives.
Propiedades
Fórmula molecular |
C6H11N3O2 |
|---|---|
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
(E)-methyl-oxido-(pyrrolidine-1-carbonylimino)azanium |
InChI |
InChI=1S/C6H11N3O2/c1-8(11)7-6(10)9-4-2-3-5-9/h2-5H2,1H3/b8-7+ |
Clave InChI |
GMDVIRRQLVCODZ-BQYQJAHWSA-N |
SMILES isomérico |
C/[N+](=N\C(=O)N1CCCC1)/[O-] |
SMILES canónico |
C[N+](=NC(=O)N1CCCC1)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[5-Bromo-3-[[2-fluoro-6-[[(4-methoxyphenyl)methyl]amino]-4-pyridinyl]methyl]-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl]carbonyl]-5-methyl-benzonit](/img/structure/B13818217.png)
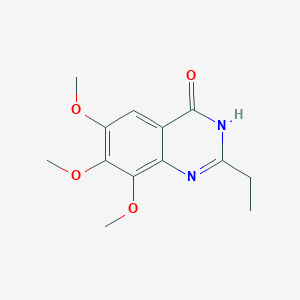


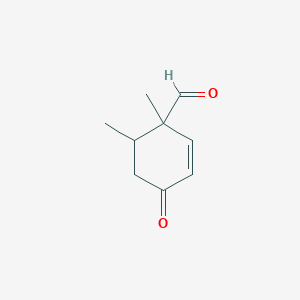
![(3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyfuran-2-one](/img/structure/B13818243.png)
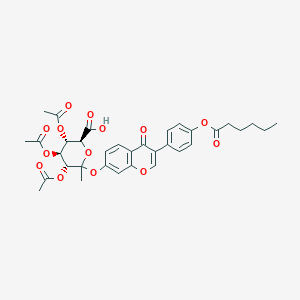
![[Phenyl(triphenylsilyl)methylidene]hydrazine](/img/structure/B13818264.png)
![L-Asparagine,N-[2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl]-](/img/structure/B13818274.png)
